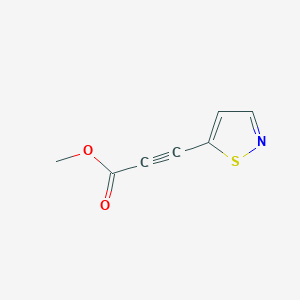

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Description

Properties

Molecular Formula |

C7H5NO2S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,1H3 |

InChI Key |

RGVBLZOUDZKUAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC=NS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole alcohols .

Scientific Research Applications

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer agent, as well as its role in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

- Structural Difference : The sulfur and nitrogen positions in the thiazole ring differ (1,3-thiazole vs. 1,2-thiazole). In 1,3-thiazole, sulfur is at position 1 and nitrogen at position 3, altering electronic density and regioselectivity in reactions.

- Synthetic Routes: Both compounds likely employ alkyne coupling strategies, as seen in the synthesis of methyl 3-[(bicyclic core)yl]prop-2-ynoate derivatives under inert atmospheres using n-butyllithium and methyl propiolate .

- Reactivity : The 1,2-thiazole’s electron-deficient 5-position may enhance electrophilic substitution compared to 1,3-thiazole derivatives.

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}propan-1-one Hydrochloride

Thiazol-5-ylmethyl Carbamate Derivatives

- Pharmacological Relevance: Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]carbamate highlight the thiazole ring’s role as a pharmacophore in protease inhibitors. The propargyl ester in the target compound offers a reactive handle for prodrug strategies, unlike these carbamates .

Key Comparative Data

| Compound | Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Reactivity |

|---|---|---|---|---|

| Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate | 1,2-thiazole | Propargyl ester | ~195–200 (estimated) | Alkyne coupling, electrophilic substitution |

| Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate | 1,3-thiazole | Propargyl ester | ~195–200 (estimated) | Reduced regioselectivity in reactions |

| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | Isoxazole | Chloro, fluoro, phenyl | 297.71 | Electrophilic aromatic substitution |

| 3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}propan-1-one HCl | 1,2-thiazole | Chloro, methoxy, amine | 340.27 | Enhanced metabolic stability |

Biological Activity

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a thiazole derivative known for its diverse biological activities. This compound features both a thiazole ring and an alkyne functional group, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS, with a molecular weight of approximately 166.19 g/mol. The presence of the thiazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Thiazole derivatives exhibit various mechanisms of action depending on their structural modifications. This compound interacts with several biological targets, influencing enzymatic pathways and cellular functions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial effects.

- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and protein production.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria (e.g., MRSA, E. coli) and fungi. |

| Antiviral | Potential activity against certain viral infections through inhibition of viral replication. |

| Anticancer | Induces apoptosis in cancer cells; affects cell cycle regulation. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against MRSA strains, indicating strong antibacterial efficacy .

- Anticancer Activity : In vitro studies showed that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC values ranging from 10 to 20 μM . The mechanism involved the activation of caspase pathways leading to apoptosis.

- Neuroprotective Effects : Research highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential applications in neurodegenerative disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.